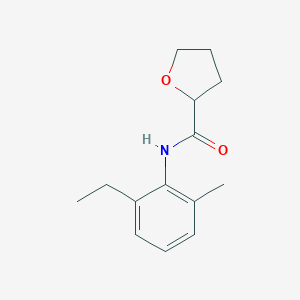
N-(2-ethyl-6-methylphenyl)oxolane-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-ethyl-6-methylphenyl)oxolane-2-carboxamide is a chemical compound with the molecular formula C14H19NO2 and a molecular weight of 233.31 g/mol. This compound is known for its unique structure, which includes a tetrahydrofuran ring and a carboxamide group attached to a substituted phenyl ring.
Preparation Methods
The synthesis of N-(2-ethyl-6-methylphenyl)oxolane-2-carboxamide typically involves the reaction of 2-ethyl-6-methylaniline with tetrahydrofuran-2-carboxylic acid chloride under suitable conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
N-(2-ethyl-6-methylphenyl)oxolane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
N-(2-ethyl-6-methylphenyl)oxolane-2-carboxamide has various applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-ethyl-6-methylphenyl)oxolane-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to the desired biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
N-(2-ethyl-6-methylphenyl)oxolane-2-carboxamide can be compared with similar compounds such as alfuzosin hydrochloride, which also contains a tetrahydrofuran ring and a carboxamide group. this compound is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties .
Similar Compounds
Alfuzosin hydrochloride: N-(3-((4-Amino-6,7-dimethoxy-2-quinazolinyl)methylamino)propyl)tetrahydro-2-furancarboxamide hydrochloride.
Other related amides: Compounds with similar structural motifs but different substituents on the phenyl ring or variations in the tetrahydrofuran ring.
Properties
Molecular Formula |
C14H19NO2 |
|---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
N-(2-ethyl-6-methylphenyl)oxolane-2-carboxamide |
InChI |
InChI=1S/C14H19NO2/c1-3-11-7-4-6-10(2)13(11)15-14(16)12-8-5-9-17-12/h4,6-7,12H,3,5,8-9H2,1-2H3,(H,15,16) |
InChI Key |
AZFPXVSFRVFLHX-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC(=C1NC(=O)C2CCCO2)C |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)C2CCCO2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



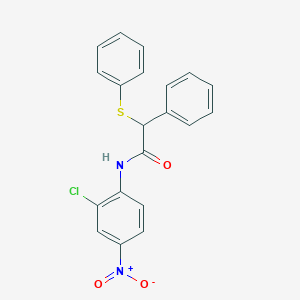

![3-methoxy-N-{4'-[(3-methoxybenzoyl)amino]-3,3'-dimethyl[1,1'-biphenyl]-4-yl}benzamide](/img/structure/B329549.png)
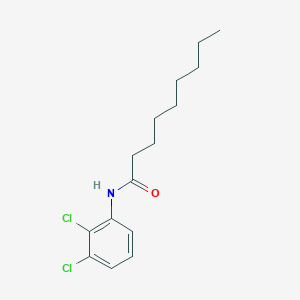
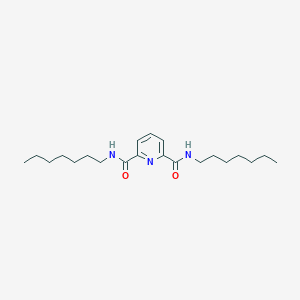
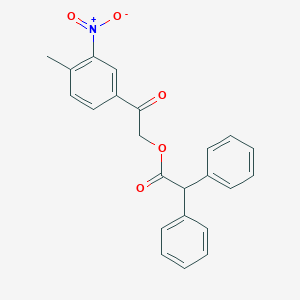
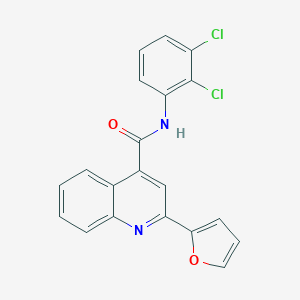
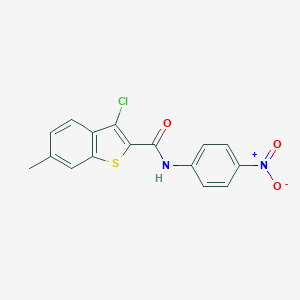
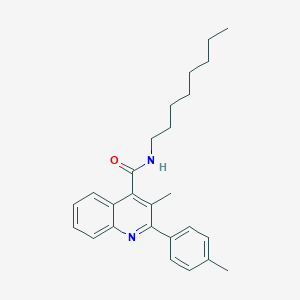
![Butyl 4-({4-[4-(butoxycarbonyl)anilino]-4-oxobutanoyl}amino)benzoate](/img/structure/B329564.png)
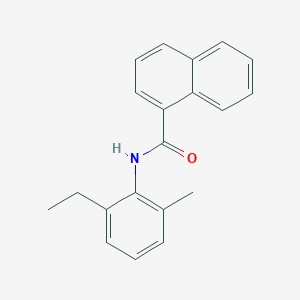
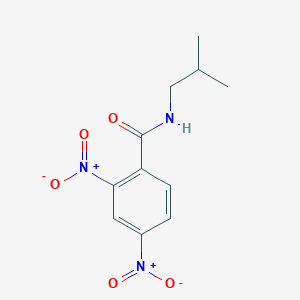
![N-[2-chloro-5-(trifluoromethyl)phenyl]cyclohexanecarboxamide](/img/structure/B329567.png)
